GLP-1 (7-37) acetate
Description
Historical Context of Glucagon-Like Peptide-1 Derivative Discovery
The identification of glucagon-like peptide-1 (7-37) acetate traces its roots to broader investigations into proglucagon-derived peptides. In 1984, researchers first isolated glucagon-like peptide-1 from pancreatic extracts, though initial interest remained subdued due to limited understanding of its metabolic relevance. By the late 1980s, advances in peptide sequencing technologies revealed that intestinal L cells process proglucagon into multiple bioactive fragments, including the 31-amino acid sequence spanning residues 7-37 of the original proglucagon molecule. This discovery coincided with growing recognition of the "incretin effect" – the phenomenon where oral glucose administration stimulates greater insulin secretion compared to intravenous delivery.
Structural characterization efforts in the early 1990s demonstrated that the N-terminal histidine residue at position 7 plays a critical role in receptor activation. Removal of this residue reduced receptor binding affinity by over 300-fold, while C-terminal truncations showed milder effects on peptide activity. These findings catalyzed pharmaceutical interest in glucagon-like peptide-1 analogs, though the acetate derivative remained primarily a research tool for probing receptor-ligand interactions.
Key milestones in glucagon-like peptide-1 (7-37) acetate research include:
Structure
2D Structure
Properties
IUPAC Name |
5-[[2-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[5-amino-1-[[1-[[1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[2-[[5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoylamino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C151H228N40O47/c1-17-77(10)121(148(236)169-81(14)127(215)177-105(60-87-63-160-92-36-25-24-35-90(87)92)138(226)179-101(56-74(4)5)139(227)188-119(75(6)7)146(234)176-94(37-26-28-52-152)130(218)161-65-111(199)170-93(39-30-54-159-151(156)157)129(217)164-68-118(210)211)190-140(228)103(57-84-31-20-18-21-32-84)180-135(223)99(47-51-116(206)207)175-134(222)95(38-27-29-53-153)172-125(213)79(12)166-124(212)78(11)168-133(221)98(44-48-110(155)198)171-112(200)66-162-132(220)97(46-50-115(204)205)174-136(224)100(55-73(2)3)178-137(225)102(59-86-40-42-89(197)43-41-86)181-143(231)107(69-192)184-145(233)109(71-194)185-147(235)120(76(8)9)189-142(230)106(62-117(208)209)182-144(232)108(70-193)186-150(238)123(83(16)196)191-141(229)104(58-85-33-22-19-23-34-85)183-149(237)122(82(15)195)187-113(201)67-163-131(219)96(45-49-114(202)203)173-126(214)80(13)167-128(216)91(154)61-88-64-158-72-165-88/h18-25,31-36,40-43,63-64,72-83,91,93-109,119-123,160,192-197H,17,26-30,37-39,44-62,65-71,152-154H2,1-16H3,(H2,155,198)(H,158,165)(H,161,218)(H,162,220)(H,163,219)(H,164,217)(H,166,212)(H,167,216)(H,168,221)(H,169,236)(H,170,199)(H,171,200)(H,172,213)(H,173,214)(H,174,224)(H,175,222)(H,176,234)(H,177,215)(H,178,225)(H,179,226)(H,180,223)(H,181,231)(H,182,232)(H,183,237)(H,184,233)(H,185,235)(H,186,238)(H,187,201)(H,188,227)(H,189,230)(H,190,228)(H,191,229)(H,202,203)(H,204,205)(H,206,207)(H,208,209)(H,210,211)(H4,156,157,159) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYXWQUSHADNBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CNC=N6)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C151H228N40O47 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3355.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Peptide Synthesis by Solid-Phase Peptide Synthesis (SPPS)
The predominant method for preparing this compound is through Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS) . This method allows for the sequential assembly of the peptide chain on a solid resin support, facilitating purification and automation.
Stepwise Assembly : The peptide is synthesized from the C-terminal to the N-terminal by repeated cycles of:
- Fmoc deprotection (commonly using 20% piperidine in DMF)
- Amino acid coupling (using activated Fmoc-protected amino acids)
Coupling Agents : Common coupling reagents include HBTU, HATU, or DIC in the presence of bases like DIPEA to activate the carboxyl group for amide bond formation.
Side Chain Protection : Amino acid side chains are protected with acid-labile protecting groups to prevent undesired reactions during chain elongation.
Deprotection and Cleavage : After chain assembly, the peptide is cleaved from the resin and fully deprotected using a cocktail such as 88% trifluoroacetic acid (TFA), 5% water, 5% phenol, and 2% triisopropylsilane over 6 hours.
Purification : The crude peptide is precipitated with tert-butyl methyl ether, centrifuged, and then purified by reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve >98% purity.
Lyophilization : The purified peptide is dissolved in water, frozen, and lyophilized to obtain a white to off-white powder form.
Peptide Modification and Labeling
For specialized research applications, this compound can be modified or labeled:
Fluorescent Labeling : Conjugation of fluorescein isothiocyanate (FITC) to selectively deprotected lysine residues (e.g., Lys37) using DIPEA in DMF, monitored by Kaiser test and HPLC.
Chelator Attachment : Coupling of metal chelators such as DOTA to lysine residues for radiolabeling in positron emission tomography (PET) tracer development. Coupling times for chelators are extended (18-24 hours) to ensure completeness.
Preparation of Stock Solutions and Formulations
Solubility and Stock Solution Preparation
This compound is soluble in water up to approximately 30 mg/mL (8.34 mM), with enhanced solubility achieved by adjusting pH to acidic conditions (pH ~1 with HCl) and ultrasonic treatment.
Typical stock solution concentrations and volumes for weighing different amounts of peptide are as follows:
| Peptide Amount | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM Stock | 0.2928 mL | 1.4638 mL | 2.9276 mL |
| 5 mM Stock | 0.0586 mL | 0.2928 mL | 0.5855 mL |
| 10 mM Stock | 0.0293 mL | 0.1464 mL | 0.2928 mL |
To prepare stock solutions, the peptide powder is dissolved in sterile water or appropriate buffers, heated gently to 37°C, and sonicated to facilitate dissolution.
Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C (usable within 1 month) or -80°C (usable within 6 months).
In Vivo Formulation Preparation
For in vivo studies, this compound solutions are prepared starting with a DMSO master stock, followed by sequential addition of co-solvents such as polyethylene glycol 300 (PEG300), Tween 80, distilled water, or corn oil.
The order of solvent addition is critical to maintain solution clarity; physical methods like vortexing, ultrasound, or warm water baths are used to aid solubilization.
Example formulation steps:
- Dissolve peptide in DMSO to prepare master stock.
- Add PEG300, mix until clear.
- Add Tween 80, mix until clear.
- Add distilled water or corn oil, mix until clear.
The final working concentration and volumes depend on the experimental design and animal model requirements.
Analytical and Quality Control Methods
High-Performance Liquid Chromatography (HPLC) is used to monitor peptide purity and reaction progress during synthesis and after cleavage.
Mass Spectrometry (MS) confirms molecular weight and identity.
Amino Acid Analysis verifies sequence integrity.
Ultraviolet (UV) Spectroscopy is used for concentration determination.
Stability Testing includes storage at -20°C or -80°C, with stability monitored over time to ensure peptide integrity.
Summary Table of Preparation Methods
| Preparation Step | Method/Details | Notes |
|---|---|---|
| Peptide Synthesis | Fmoc Solid-Phase Peptide Synthesis (SPPS) | Automated or manual; stepwise elongation; side chain protection |
| Deprotection & Cleavage | TFA cocktail (88% TFA, 5% water, 5% phenol, 2% triisopropylsilane) for 6 hours | Removes peptide from resin and side chain protections |
| Purification | Reverse-phase HPLC | Achieves >98% purity |
| Lyophilization | Freeze-drying of aqueous peptide solution | Produces stable powder form |
| Stock Solution Preparation | Dissolve in water or acidic buffer; sonication; heat to 37°C | Concentrations: 1 mM to 10 mM; aliquot to avoid freeze-thaw |
| In Vivo Formulation | Sequential addition of DMSO, PEG300, Tween 80, water or corn oil | Maintain clarity; use vortex, ultrasound, or warm bath |
| Labeling/Modification | FITC conjugation or DOTA chelator coupling on lysine residues | For fluorescent or radiolabeled derivatives |
| Quality Control | HPLC, MS, amino acid analysis, UV spectroscopy | Ensures identity, purity, and concentration |
Chemical Reactions Analysis
Types of Reactions: GLP-1 (7-37) acetate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with altered properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products Formed:
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
GLP-1 (7-37) acetate has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in glucose metabolism and insulin secretion.
Industry: Utilized in the development of peptide-based drugs and therapeutic formulations.
Mechanism of Action
GLP-1 (7-37) acetate exerts its effects by binding to the GLP-1 receptor (GLP-1R), a G protein-coupled receptor expressed in various tissues, including the pancreas, gastrointestinal tract, heart, lungs, kidneys, and brain . Upon binding to GLP-1R, the compound activates downstream signaling pathways that enhance insulin secretion from pancreatic β-cells, inhibit glucagon release from α-cells, and promote satiety by acting on neurons in the brain’s satiety center . These actions collectively contribute to improved glucose homeostasis and weight management .
Comparison with Similar Compounds
Research Findings and Clinical Data
- Liraglutide vs. Dulaglutide : Liraglutide’s daily dosing correlates with higher gastrointestinal side effects (e.g., nausea: 20–40% incidence) compared to weekly dulaglutide (10–15%) .
- Semaglutide : Superior weight loss (10–15%) attributed to enhanced blood-brain barrier penetration and central appetite suppression .
Q & A
Q. What experimental design considerations are critical for studying GLP-1 (7-37) acetate's insulinotropic activity?
- Methodological Answer :
- Sample Preparation : Ensure purity >98% (verified via HPLC or mass spectrometry) and proper reconstitution in DPP-IV inhibitor-containing buffers to prevent peptide degradation .
- Dose-Response Analysis : Use glucose clamp techniques (e.g., 11 mM hyperglycemic clamp) with infusion rates spanning 0.5–50 pmol/min/kg to capture dose-dependent insulin secretion and glucose infusion rate changes .
- Controls : Include negative controls (e.g., saline infusion) and positive controls (e.g., GLP-1 (7-36) amide) to validate assay specificity .
- Blinding & Randomization : Blind researchers to treatment groups during data collection/analysis to minimize bias. Randomize animal cohorts to account for inter-individual variability .
Q. How can researchers address discrepancies in this compound's stability across experimental conditions?
- Methodological Answer :
- Serum Effects : In serum-containing media, GLP-1 (7-37) exhibits reduced stability (EC50 increases from 0.03 nM to 0.5 nM) due to protease activity. Use serum-free buffers or add protease inhibitors (e.g., DPP-IV inhibitors) during in vitro assays .
- Storage Conditions : Store lyophilized peptide at -20°C in airtight, light-protected vials. Avoid repeated freeze-thaw cycles for reconstituted solutions .
- Validation : Quantify degradation via mass spectrometry or bioactivity assays (e.g., cAMP production in HEK293-GLP-1R reporter cells) .
Q. What standardized protocols exist for quantifying active this compound in biological samples?
- Methodological Answer :
- ELISA : Use commercial kits (e.g., LINCO Research EGLP-35K) with DPP-IV inhibitors to stabilize the active forms (7-36 amide and 7-37) in plasma. Validate cross-reactivity with truncated metabolites .
- LC-MS/MS : Employ reverse-phase chromatography coupled with MRM (multiple reaction monitoring) for high-specificity quantification. Use isotopically labeled GLP-1 as an internal standard .
Advanced Research Questions
Q. How does this compound's signaling pathway differ from GLP-1 (7-36) amide in pancreatic β-cells?
- Methodological Answer :
- cAMP Assays : Compare cAMP production in β-cell lines (e.g., INS-1) using HTRF-based kits. GLP-1 (7-37) shows sodium-dependent cAMP elevation, while GLP-1 (7-36) amide is sodium-independent .
- Receptor Binding : Perform competitive binding assays with radiolabeled GLP-1 (e.g., ¹²⁵I-GLP-1) to assess affinity differences. Structural studies suggest the C-terminal glycine in GLP-1 (7-37) alters receptor interaction kinetics .
Q. What strategies optimize this compound's use in stem cell differentiation into insulin-producing cells (IPCs)?
- Methodological Answer :
Q. How can structural modifications of this compound improve its pharmacokinetic profile for in vivo studies?
- Methodological Answer :
- PEGylation : Conjugate polyethylene glycol (PEG) to the N-terminus to reduce renal clearance. Validate bioactivity via glucose tolerance tests in diabetic rodent models .
- Lipidation : Attach fatty acid chains (e.g., palmitic acid) to enhance albumin binding and prolong half-life. Monitor tissue distribution using fluorescently labeled analogs .
Q. What computational models predict this compound's interaction with the GLP-1 receptor (GLP-1R)?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use cryo-EM structures of GLP-1R (e.g., PDB: 6X9X) to model ligand-receptor dynamics. Focus on residues E127 and R190, critical for peptide binding .
- Free Energy Perturbation (FEP) : Calculate binding affinity changes for alanine-scanning mutants to identify key interaction hotspots .
Data Analysis & Reproducibility
Q. How should researchers resolve contradictions in this compound's reported EC50 values across studies?
- Methodological Answer :
- Assay Standardization : Compare studies using identical cell lines (e.g., HEK293-GLP-1R/CRE-Luc) and serum-free conditions. EC50 values range from 0.03 nM (serum-free) to 0.5 nM (10% FBS) due to serum proteases .
- Meta-Analysis : Pool data from ≥5 independent studies using random-effects models. Adjust for covariates like peptide purity and storage duration .
Q. What statistical frameworks are recommended for analyzing dose-response data in this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
